3-(Pyrimidin-5-yl)prop-2-yn-1-ol
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Overview
Description
3-(Pyrimidin-5-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H6N2O. It features a pyrimidine ring attached to a propynyl group with a hydroxyl functional group at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol typically involves the Sonogashira coupling reaction. This reaction is performed between a pyrimidine derivative and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods
the Sonogashira coupling reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Pyrimidin-5-ylprop-2-ynal or pyrimidin-5-ylprop-2-ynoic acid.
Reduction: Pyrimidin-5-ylprop-2-ene-1-ol or pyrimidin-5-ylpropane-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrimidin-5-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol is not fully understood. it is believed to interact with molecular targets such as enzymes and nucleic acids. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol: Similar structure with a chloro and cyclopentylamino substitution.
Pyrazine- and pyridine-substituted prop-2-yn-1-ols: Similar alkyne and hydroxyl functionalities but different heterocyclic rings.
Uniqueness
3-(Pyrimidin-5-yl)prop-2-yn-1-ol is unique due to its specific combination of a pyrimidine ring and a propynyl group with a terminal hydroxyl group. This structure imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-pyrimidin-5-ylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASOEWCDBMNTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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